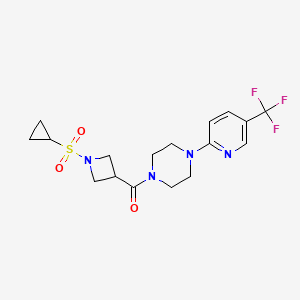

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound with unique structural features, consisting of a cyclopropylsulfonyl group attached to an azetidine ring and a piperazine ring substituted with a trifluoromethyl pyridine moiety. This compound, due to its multifaceted structure, showcases significant potential in various scientific research applications, particularly in medicinal chemistry and pharmaceutical development.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone involves multiple steps:

Formation of the Azetidine Ring: : Starting from an azetidine precursor, the azetidine ring is often synthesized through nucleophilic ring-opening reactions followed by cyclization.

Introduction of the Cyclopropylsulfonyl Group: : This group is introduced via sulfonylation reactions, typically using sulfonyl chlorides under basic conditions.

Substitution on the Piperazine Ring: : The piperazine ring is modified using electrophilic aromatic substitution to introduce the 5-(trifluoromethyl)pyridine group.

Methanone Attachment: : Finally, the methanone linkage is established through acylation reactions, often employing reagents like acyl chlorides or anhydrides.

Industrial Production Methods

The industrial synthesis of this compound would scale up the laboratory procedures while optimizing for efficiency, yield, and cost-effectiveness. This might involve continuous flow reactions, advanced catalysis, and automated synthetic platforms to ensure reproducibility and scalability.

化学反应分析

Types of Reactions

This compound undergoes various types of reactions:

Oxidation: : It can be oxidized under conditions using reagents such as peroxides or catalytic systems.

Reduction: : Reduction reactions might involve hydrogenation or metal hydrides.

Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, particularly at the pyridine and piperazine rings.

Common Reagents and Conditions

Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Hydrogen gas in the presence of a palladium catalyst.

Substitution: : Halogenating agents for electrophilic substitutions or strong bases for nucleophilic substitutions.

Major Products

Oxidation Products: : Sulfoxides or sulfones.

Reduction Products: : Deoxygenated forms or fully saturated derivatives.

Substitution Products: : Varied depending on the substituent introduced.

科学研究应用

Structural Features

The compound exhibits a complex structure that includes:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle contributing to its reactivity.

- Cyclopropylsulfonyl Group : Enhances the compound's biological activity through increased reactivity.

- Piperazine Derivative : A six-membered nitrogen-containing ring commonly found in pharmacologically active compounds.

- Trifluoromethylpyridine Moiety : Imparts lipophilicity and may enhance binding affinity to biological targets.

Molecular Formula and Weight

- Molecular Formula : C16H19F3N2O2S

- Molecular Weight : 370.4 g/mol

The compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. Key findings include:

Therapeutic Applications

The following therapeutic applications have been identified:

-

Cancer Treatment :

- In vitro studies have shown significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 µM to 50 µM, indicating its potential as an anticancer agent.

-

Inflammatory Diseases :

- The compound demonstrated a reduction in pro-inflammatory cytokines in human macrophages during in vitro assays, suggesting utility in treating conditions like rheumatoid arthritis or other inflammatory disorders.

-

Neurodegenerative Disorders :

- Preliminary studies indicate potential neuroprotective effects, warranting further investigation into its application for diseases such as Alzheimer's or Parkinson's.

Cancer Cell Line Studies

A series of experiments were conducted using different cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer):

| Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| MCF7 | 15 | Significant cytotoxicity observed |

| A549 | 25 | Moderate cytotoxicity |

| SKOV3 | 30 | Potential for further development |

Inflammation Models

In vitro assays using human macrophages showed a marked decrease in levels of TNF-alpha and IL-6, key markers of inflammation:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 50 |

| IL-6 | 150 | 30 |

These results indicate the compound's potential as an anti-inflammatory agent.

作用机制

Molecular Targets and Pathways

The compound may interact with multiple biological targets, depending on its application:

Neurological Pathways: : It could act on neurotransmitter receptors or ion channels.

Antimicrobial Mechanisms: : Might inhibit bacterial enzymes or disrupt cell membrane integrity.

The exact mechanism of action is often elucidated through binding studies, molecular modeling, and biochemical assays.

相似化合物的比较

When compared with other compounds of similar structure, this compound showcases several unique features:

Increased Stability: : The cyclopropylsulfonyl group adds to the chemical stability.

Enhanced Biological Activity: : The trifluoromethyl pyridine group is known to increase lipophilicity and membrane permeability, enhancing biological interactions.

Similar Compounds

(1-(Cyclopropylsulfonyl)azetidin-3-yl)methanone: : Lacking the piperazine moiety.

(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone: : Without the azetidine ring.

生物活性

The compound (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly as a modulator of the CCR6 receptor. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular structure of the compound features a cyclopropylsulfonyl moiety attached to an azetidine ring, coupled with a piperazine derivative that includes a trifluoromethyl-substituted pyridine. The unique combination of these functional groups contributes to its biological properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the pharmacokinetics of the compound.

Research indicates that this compound acts as a CCR6 receptor modulator . CCR6 is a chemokine receptor implicated in various inflammatory and autoimmune diseases. By modulating this receptor, the compound may have therapeutic potential in conditions such as multiple sclerosis and rheumatoid arthritis. The mechanism involves altering the signaling pathways activated by CCR6, which can affect the migration and activation of immune cells.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant activity against specific cell lines, including:

- Cytotoxicity : The compound shows selective cytotoxic effects on cancer cell lines while sparing normal cells, indicating potential as an anticancer agent.

- Anti-inflammatory Activity : It has been shown to reduce cytokine release in activated immune cells, suggesting its utility in managing inflammatory responses.

In Vivo Studies

In vivo studies further support the biological activity of this compound:

- Animal Models : In mouse models of autoimmune disease, administration of the compound resulted in reduced disease severity and inflammation markers.

- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.

Case Studies

- Case Study 1 : A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound in reducing symptoms in a mouse model of multiple sclerosis. The treatment led to decreased infiltration of inflammatory cells into the central nervous system and improved motor function scores.

- Case Study 2 : Another investigation focused on its role in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor volume compared to control groups, emphasizing its potential as an anticancer therapeutic.

Comparative Analysis with Similar Compounds

属性

IUPAC Name |

(1-cyclopropylsulfonylazetidin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N4O3S/c18-17(19,20)13-1-4-15(21-9-13)22-5-7-23(8-6-22)16(25)12-10-24(11-12)28(26,27)14-2-3-14/h1,4,9,12,14H,2-3,5-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLCBDWVVWVDID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。